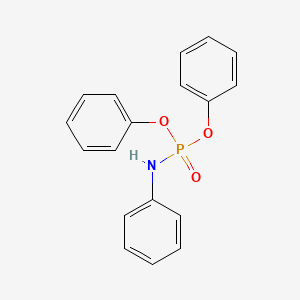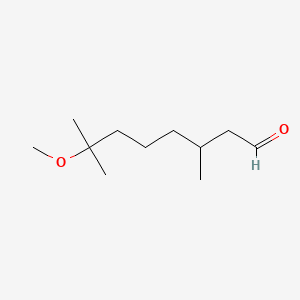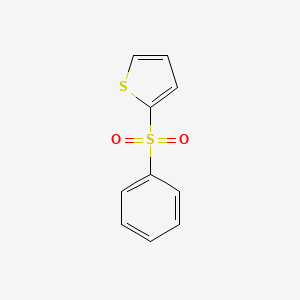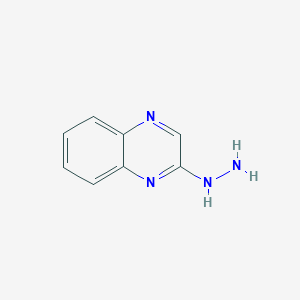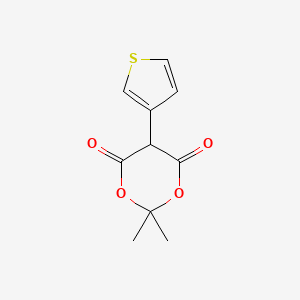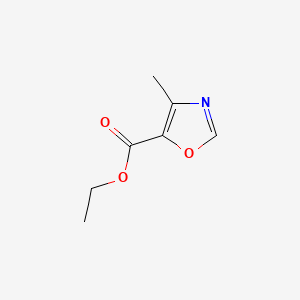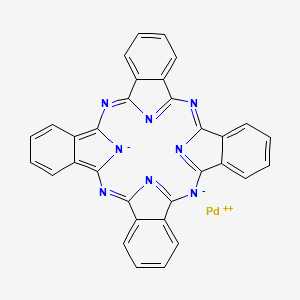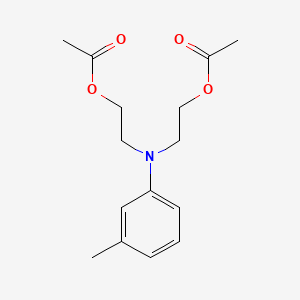
1,2,3-Cyclohexanetriol
Vue d'ensemble
Description
1,2,3-Cyclohexanetriol is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as Cyclohexane-1,2,3-triol .
Synthesis Analysis
The synthesis of 1,2,3-Cyclohexanetriol has been explored in various studies. For instance, one method involves the hydrogenation of pyrogallol in the presence of a rhodium-carrying alumina catalyst . Another study shows that 1,2,3-cyclohexatriene could be used as a versatile reagent in organic synthesis .Molecular Structure Analysis
The molecular structure of 1,2,3-Cyclohexanetriol consists of a cyclohexane ring with three hydroxyl (OH) groups attached . The average mass of the molecule is 132.158 Da .Applications De Recherche Scientifique
Molecular Dynamics and Complexation Studies
1,2,3-Cyclohexanetriol has been explored in the context of molecular dynamics. A study by Kuck and Matthias (1992) examined its low-energy structure and intermolecular interactions. The research suggested that 1,2,3-cyclohexanetriol undergoes reorganization to break one intramolecular hydrogen bond upon complexation, indicating its potential in the study of molecular interactions and dynamics (Kuck & Matthias, 1992).
Oligodeoxyribonucleotides Synthesis
Napoli et al. (1999) incorporated protected forms of 1,2,3-cyclohexanetriol in the solid-phase synthesis of oligodeoxyribonucleotides (ODNs). The study highlighted its use in DNA synthesis and potential applications in molecular biology and genetics (Napoli et al., 1999).
Inorganic Chemistry and Cluster Formation
In inorganic chemistry, 1,2,3-cyclohexanetriol played a role in the synthesis of high-nuclearity lanthanide clusters. Zhou et al. (2017) used it in the formation of homometallic clusters, which could have implications in materials science and nanotechnology (Zhou et al., 2017).
Applications in Organic Synthesis
Frey (1992) discussed the preparation and rearrangement of 1,2,3-Tris(arylmethylene)cyclohexanes, showcasing its relevance in organic synthesis and chemical transformations (Frey, 1992).
Photochemical Studies
The photochemical properties of related compounds like 1,3-cyclohexadiene have been explored, as seen in the work of Fuß et al. (2000). Such studies provide insights into the photodynamics of cyclic compounds, relevant in fields like photochemistry and environmental science (Fuß et al., 2000).
Ligand Design and Coordination Chemistry
Fielden et al. (2005) synthesized novel ligands based on the cyclohexane framework, derived from 1,2,3-cyclohexanetriol. This research is significant in coordination chemistry and the design of new molecular systems (Fielden et al., 2005).
Bioorganic Chemistry and Heterocycle Synthesis
Sharma et al. (2020) discussed the use of cyclohexane-1,3-dione derivatives for synthesizing six-membered oxygen heterocycles. This highlights its role in bioorganic chemistry and the synthesis of biologically active compounds (Sharma et al., 2020).
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .
Propriétés
IUPAC Name |
cyclohexane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSANPWSFUSNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867829 | |
| Record name | Cyclohexane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Cyclohexanetriol | |
CAS RN |
6286-43-7 | |
| Record name | 1,3-Cyclohexanetriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,2,3-Cyclohexanetriol in the context of validamycin antibiotics?
A1: 1,2,3-Cyclohexanetriol serves as a key structural component of validamycin A, a naturally occurring antibiotic. Specifically, the aminocyclitol moiety known as validamine, present within validamycin A, is derived from 1,2,3-Cyclohexanetriol. Researchers have dedicated significant effort to synthesizing various derivatives of 1,2,3-Cyclohexanetriol to understand the structure-activity relationship of validamycin A and potentially develop novel antibiotics. [, , , , ]
Q2: Can you elaborate on the synthetic routes employed to produce derivatives of 1,2,3-Cyclohexanetriol relevant to validamycin research?
A2: Researchers have successfully synthesized compounds like β-D-glucopyranosylvalidamine, a crucial degradation product of validamycin A, using 1,2,3-Cyclohexanetriol as a starting material. [, , , , ] These syntheses often involve multiple steps, including protection and deprotection strategies, to achieve the desired regio- and stereochemical outcomes.
Q3: Beyond antibiotics, what other applications have been explored for 1,2,3-Cyclohexanetriol derivatives?
A3: Derivatives of 1,2,3-Cyclohexanetriol, particularly those containing an isopropylidene group, have been investigated for their potential as chiral stationary phases in gas chromatography. [] This application stems from the ability of these derivatives to selectively interact with enantiomers of certain compounds, enabling their separation and analysis.
Q4: How has enzymatic differentiation contributed to the study of 1,2,3-Cyclohexanetriol?
A4: Enzymatic differentiation has been successfully employed to synthesize chiral isopropylidene derivatives of 1,2,3-Cyclohexanetriol. [] This approach leverages the selectivity of enzymes to introduce chirality into the molecule, offering a potentially more efficient and environmentally friendly method compared to traditional chemical synthesis.
Q5: What is the significance of synthesizing DL-1-Epivalidamine and related compounds?
A5: DL-1-Epivalidamine, synthesized from a 1,2,3-Cyclohexanetriol derivative, holds structural similarity to 2-deoxystreptamine, a component of aminoglycoside antibiotics. [] Exploring the synthesis and properties of such compounds could contribute to developing new antibiotics, particularly against resistant strains.
Q6: Can 1,2,3-Cyclohexanetriol be used to create high-nuclearity lanthanide clusters?
A6: Yes, 1,2,3-Cyclohexanetriol has been successfully used as a building block in the synthesis of large lanthanide clusters. [] The hydroxyl groups of the cyclohexanetriol molecule can act as bridging ligands, connecting multiple lanthanide ions to form complex structures. This research highlights the versatility of 1,2,3-Cyclohexanetriol in coordinating with metal ions and its potential in developing novel materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



